2-Fluorocyclopentan-1-amine hydrochloride
Overview
Description
2-Fluorocyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C5H11ClFN and a molecular weight of 139.60 g/mol . This compound is characterized by a cyclopentane ring substituted with a fluorine atom and an amine group, forming a hydrochloride salt. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorocyclopentan-1-amine hydrochloride typically involves the fluorination of cyclopentanone followed by reductive amination. The process can be summarized as follows:
Fluorination: Cyclopentanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.
Reductive Amination: The resulting 2-fluorocyclopentanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to form 2-Fluorocyclopentan-1-amine.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding imines or reduced to form secondary amines.
Acylation: The amine group can be acylated to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Substitution: Formation of substituted amines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Acylation: Formation of amides.
Scientific Research Applications
2-Fluorocyclopentan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 2-Fluorocyclopentan-1-amine hydrochloride involves its interaction with biological targets through its amine group. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The fluorine atom can also participate in unique interactions due to its electronegativity, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Fluorocyclopentan-1-amine: The free amine form without the hydrochloride salt.
Cyclopentan-1-amine: The non-fluorinated analog.
2-Chlorocyclopentan-1-amine hydrochloride: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
2-Fluorocyclopentan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in biological systems compared to its non-fluorinated analogs.
Properties
IUPAC Name |
2-fluorocyclopentan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXOEOALNHXCOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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